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Compound of Interest

Compound Name: 3-Methyldodecanal

CAS No.: 10522-20-0

Cat. No.: B082856

Get Quote

Executive Summary
3-Methyldodecanal (C

H

O) is a branched-chain aliphatic aldehyde identified as a trace volatile in Citrus limon and Citrus
bergamia.[1] While often overshadowed by its linear parent Dodecanal (Lauric Aldehyde) and
the industrially significant 2-Methyldodecanal (Aldehyde MOA), the 3-methyl isomer presents a
unique physicochemical profile.

For drug development and olfactory researchers, 3-Methyldodecanal serves as a critical

model for understanding the

-branching effect. Unlike

-branching (which sterically hinders carbonyl attack),

-branching modifies lipophilicity and receptor "fit" without completely abolishing metabolic
reactivity. This guide analyzes its stability, metabolic clearance by Aldehyde Dehydrogenases
(ALDH), and synthesis via hydroformylation.
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Chemical Profile & Comparative Metrics[2][3][4]
The following table contrasts 3-Methyldodecanal with its primary structural analogs.

Feature 3-Methyldodecanal
Dodecanal (Linear
Standard)

2-Methyldodecanal

(Stability Standard)

CAS Number 10522-20-0 112-54-9
68039-49-6 (Isomer

mix) / 63860-33-7

Structure Type -Branched Aliphatic Linear Aliphatic -Branched Aliphatic

LogP (Predicted) ~5.6 5.1 ~5.4

Oxidation

Susceptibility

Moderate (Less than

linear, >

-branched)

High (Rapid auto-

oxidation to acid)

Low (Steric protection

of carbonyl)

Metabolic Fate

(ALDH)

Substrate (Slower

kinetics)

Excellent Substrate

(Rapid clearance)

Poor Substrate /

Inhibitor

Olfactory Character
Diffusive, Citrus-peel,

Waxy

Waxy, Fatty, Orange-

peel

Aldehydic, Metallic,

Intense

Key Application
Trace Citrus Marker,

Pheromone Research

Fragrance, Flavor,

Pheromone

Industrial Fragrance

(High Stability)

Mechanism of Action: Metabolic Stability & ALDH
Interaction
In drug design, aldehyde moieties are often avoided due to rapid oxidation and toxicity (Schiff

base formation). However, understanding how branching position affects clearance is vital for

designing stable aldehyde warheads or intermediates.

The -Branching Effect
Aldehyde Dehydrogenases (ALDHs) oxidize aldehydes to carboxylic acids.
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Linear Aldehydes (Dodecanal): The carbonyl carbon is accessible. The enzyme's cysteine

nucleophile attacks readily.

-Branched (2-Methyl): The methyl group at C2 creates significant steric clash within the
ALDH active site, often retarding oxidation or turning the molecule into a competitive
inhibitor.

-Branched (3-Methyl): The methyl group is further removed from the carbonyl. It allows
nucleophilic attack but may interfere with the conformational change required for the hydride
transfer step or subsequent

-oxidation cycles.

Pathway Visualization
The diagram below illustrates the divergent metabolic fates and synthesis logic.
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Figure 1: Synthesis via hydroformylation and comparative metabolic clearance pathways. Note

the intermediate stability of the 3-methyl isomer.

Experimental Protocols
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Protocol A: Synthesis via Hydroformylation
Objective: Synthesize 3-Methyldodecanal from internal olefins (approximating industrial "Oxo"

process conditions).

Reagents: Use a mixture of internal dodecenes (e.g., 2-dodecene, 3-dodecene) as the

substrate. Catalyst: Rhodium-phosphine complex (Rh(acac)(CO)

+ Triphenylphosphine).

Reaction:

Load autoclave with olefin (1.0 eq) and catalyst (0.1 mol%).

Pressurize with Syngas (CO:H

1:1) to 50 bar.

Heat to 100°C for 4 hours.

Purification:

The product will be a mixture of linear (Tridecanal), 2-Methyldodecanal, and 3-
Methyldodecanal (depending on the starting olefin position).

Separation: Use fractional distillation under high vacuum (<1 mbar). The 3-methyl isomer

typically boils slightly lower than the linear tridecanal but requires a high-efficiency

spinning band column for separation.

Validation: Confirm structure via

C-NMR. Look for the characteristic methyl shift at the

-position (~19-20 ppm) distinct from the

-methyl (~13-14 ppm).

Protocol B: Oxidation Stability Assay (Accelerated
Aging)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b082856/docs?utm_src=pdf-body#comparative-analysis-of-3-methyldodecanal-structural-metabolic-and-olfactory-profiling
https://www.benchchem.com/product/b082856/docs?utm_src=pdf-body#comparative-analysis-of-3-methyldodecanal-structural-metabolic-and-olfactory-profiling
https://www.benchchem.com/product/b082856/docs?utm_src=pdf-body#comparative-analysis-of-3-methyldodecanal-structural-metabolic-and-olfactory-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Quantify the resistance of 3-Methyldodecanal to auto-oxidation compared to

Dodecanal.

Preparation: Prepare 10 mM solutions of (a) Dodecanal, (b) 3-Methyldodecanal, and (c) 2-

Methyldodecanal in Dichloromethane (DCM) with an internal standard (e.g., Hexadecane).

Stress Condition: Evaporate solvent to leave neat oil. Place samples in open vials at 40°C in

the dark.

Sampling:

Take aliquots at T=0, 24h, 48h, and 96h.

Dissolve in DCM and derivatize with BSTFA (to convert formed carboxylic acids to silyl

esters for GC detection).

Analysis: Analyze via GC-MS.

Metric: Calculate the ratio of [Aldehyde] / [Carboxylic Acid].

Expected Result: Dodecanal will show >50% conversion to acid within 24-48h. 3-
Methyldodecanal will show intermediate stability (~20-30% conversion). 2-

Methyldodecanal will remain largely intact (>90%).

Biological Implications & Safety[5]
Olfactory Receptors: Long-chain aldehydes activate ORs (e.g., OR2W1). The 3-methyl group

likely shifts the agonism profile. In silico docking studies suggest that

-substituents can clash with the hydrophobic pocket of Class I ORs, potentially altering the
perceived odor quality from "fatty" to "green/herbal".

Toxicity: Like all aldehydes, 3-Methyldodecanal can form Schiff bases with lysine residues

on proteins. However, the

-branch provides a "steric shield" that reduces the rate of this nucleophilic attack compared
to linear aldehydes, potentially lowering its sensitization potential in dermatological
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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